2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:
- 3-butyl substituent at the pyrrole nitrogen, contributing to lipophilicity.
- 7-phenyl group for π-π stacking interactions.
- Sulfanyl acetamide side chain linked to a 3-(methylsulfanyl)phenyl moiety, which introduces thioether functionality and modulates solubility and target binding.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S2/c1-3-4-13-29-24(31)23-22(20(15-26-23)17-9-6-5-7-10-17)28-25(29)33-16-21(30)27-18-11-8-12-19(14-18)32-2/h5-12,14-15,26H,3-4,13,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTUOQWYOSABCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes.
Introduction of the butyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions using suitable reagents.
Attachment of the sulfanyl and acetamide groups: This step involves thiolation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthetic route to large-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) and methylsulfanyl (-SMe) groups are key sites for nucleophilic displacement:
Example : Treatment with hydrogen peroxide oxidizes the central sulfanyl bridge to a sulfone, enhancing electrophilicity for downstream modifications. The acetamide’s carbonyl can undergo nucleophilic attack by amines, forming substituted amides .
Pyrimidine Core Reactivity
The pyrrolo[3,2-d]pyrimidine system participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Example : Bromination at C-5 introduces halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) . Coordination with palladium facilitates catalytic cycles in synthetic pathways .
Functional Group Transformations
The methylsulfanyl (-SMe) group on the phenyl ring undergoes specific modifications:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | Cleavage of -SMe to -SH | |
| Alkylation | Alkyl halides, NaH, DMF | Substitution of -SH with alkyl groups (-SR) |
Example : Demethylation with BBr₃ generates a thiol (-SH), enabling conjugation to biomolecules or polymers .
Reductive and Oxidative Pathways
Reduction of the pyrrolo-pyrimidine core and acetamide functionalities:
Example : Catalytic hydrogenation reduces the pyrimidine ring’s double bonds, altering its electronic profile.
Cross-Coupling Reactions
The aryl and heteroaryl motifs enable transition metal-mediated couplings:
Example : Suzuki coupling installs biaryl systems, expanding π-conjugation for optoelectronic studies .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Lactam Formation | HCl, reflux | Cyclization via intramolecular amide bond formation | |
| Deprotonation | LDA, THF, -78°C | Generation of enolate intermediates for alkylation |
Example : Acidic conditions promote lactamization, forming fused bicyclic structures.
Stability Under Physiological Conditions
Critical for pharmacological applications:
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. Compounds in this class have shown activity against various cancer cell lines by inhibiting key pathways involved in tumor growth and survival. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Pyrrolo[3,2-d]pyrimidines have also been investigated for their antibacterial and antifungal activities. The presence of sulfur and nitrogen heterocycles in such compounds often enhances their interaction with microbial targets. Preliminary findings suggest that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticonvulsant Effects
Compounds structurally related to pyrrolo[3,2-d]pyrimidines have been evaluated for anticonvulsant properties. In animal models, these compounds exhibited significant protective effects against seizures induced by chemical agents such as pentylenetetrazole (PTZ) and maximal electroshock (MES). The mechanism is believed to involve modulation of neurotransmitter systems and ion channels .
Case Studies
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves interaction with specific molecular targets and pathways. The pyrrolo[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or activating them. The sulfanyl and acetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with four analogs, emphasizing structural variations, physicochemical properties, and bioactivity implications.
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
- Structural Difference : The 3-(methylsulfanyl)phenyl group in the target compound is replaced with 3-fluoro-4-methylphenyl .
- Impact: Electron-withdrawing fluorine enhances metabolic stability but reduces polar surface area.
- Physicochemical Data: Property Value Molecular Formula C₂₆H₂₅FN₄O₂S Molecular Weight 492.57 g/mol H-Bond Donors/Acceptors 1 / 6
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Structural Difference: Pyrrolo[3,2-d]pyrimidine core replaced with thieno[3,2-d]pyrimidine (sulfur atom in place of pyrrole nitrogen) .
- Impact :
- Thiophene ring increases electron density and alters π-orbital interactions.
- Reduced hydrogen-bonding capacity due to fewer nitrogen atoms.
- Physicochemical Data: Property Value Molecular Formula C₂₅H₂₅N₃O₂S₂ Molecular Weight 463.61 g/mol H-Bond Donors/Acceptors 1 / 5
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Structural Differences: Thieno[2,3-d]pyrimidine core with 5-methylfuran and allyl substituents .
- Impact :
- Furan ring introduces oxygen-based polarity and metabolic susceptibility.
- Allyl group may confer reactivity or influence conformational flexibility.
- Physicochemical Data: Property Value Molecular Formula C₂₄H₂₂N₄O₃S₂ Molecular Weight 494.59 g/mol H-Bond Donors/Acceptors 1 / 7
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Differences: Hexahydrobenzothieno[2,3-d]pyrimidine core with 4-methoxyphenyl and ethylphenyl groups .
- Impact :
- Saturated hexahydro core enhances rigidity and bioavailability.
- Methoxy group improves solubility but may reduce membrane permeability.
- Physicochemical Data: Property Value Molecular Formula C₂₉H₃₀N₄O₃S₂ Molecular Weight 586.71 g/mol H-Bond Donors/Acceptors 1 / 6
Key Research Findings
- Sulfur-based substituents (e.g., methylsulfanyl, thioether) in the target compound and analogs may enhance interactions with cysteine-rich targets, such as enzymes involved in redox regulation .
- Thieno-pyrimidine analogs exhibit higher metabolic stability compared to pyrrolo-pyrimidines due to reduced oxidative susceptibility .
- Fluorine and methoxy groups in analogs improve pharmacokinetic profiles but require optimization to balance solubility and permeability .
Biological Activity
The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide represents a novel member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolo[3,2-d]pyrimidine core.
- A butyl group at position 3.
- A phenyl group at position 7.
- A sulfanyl linkage.
- An acetamide moiety with a methylsulfanyl substitution.
This structural diversity is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolo[3,2-d]pyrimidines. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines. Preliminary results suggest significant antiproliferative activity with effective concentration (EC50) values ranging from 0.014 to 14.5 μM for related analogues .
- Mechanism of Action : The mechanism appears to involve DNA damage and disruption of cellular signaling pathways, particularly affecting the mTOR pathway and inducing oxidative stress .
- Case Study : In a specific case involving pancreatic cancer models, a related pyrrolo[3,2-d]pyrimidine demonstrated broad-spectrum antitumor efficacy, indicating potential for clinical application .
Anti-inflammatory Activity
Pyrrolo[3,2-d]pyrimidines have also been explored for their anti-inflammatory properties :
- In Vitro Studies : Compounds similar to the target structure were evaluated for their ability to inhibit cytokine release in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Notably, some derivatives exhibited potent anti-inflammatory effects .
- Molecular Docking Studies : Computational analyses revealed strong binding affinities to COX-2 and TLR pathways, suggesting that these compounds can modulate inflammatory responses effectively .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Metabolism : The pharmacokinetics of related compounds indicate rapid metabolism with a plasma half-life of approximately 32.7 minutes . This rapid turnover necessitates careful dosing considerations.
- Toxicity Profiles : Initial toxicity assessments showed a maximum tolerated dose (MTD) ranging from 5–10 mg/kg in mouse models for some analogues, but modifications such as N5 alkyl substitutions significantly reduced toxicity while maintaining efficacy .
Comparative Analysis
The following table summarizes key biological activities and findings related to pyrrolo[3,2-d]pyrimidine derivatives:
| Compound Name | EC50 (μM) | MTD (mg/kg) | Mechanism of Action | Target |
|---|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine A | 0.014 - 14.5 | 5 - 10 | DNA damage induction | Cancer cell lines |
| Pyrrolo[3,2-d]pyrimidine B | Varies | 40 | COX-2 inhibition | Inflammatory pathways |
| Target Compound | TBD | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:
- Step 1 : Condensation of pyrrolo-pyrimidinone precursors with thiol-containing intermediates under anhydrous conditions (e.g., DMF, 60–80°C) .
- Step 2 : Acetamide coupling via EDC/HOBt-mediated amidation, monitored by TLC (dichloromethane/methanol 9:1) and purified via column chromatography .
- Key Considerations : Use of inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups. Yield optimization requires stoichiometric control of reactive sites (e.g., molar ratios of 1:1.2 for thiol-to-halogen exchange) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., monoclinic P2₁/c symmetry, β ≈ 108–110°) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyrrolo-pyrimidinone protons (δ 7.2–8.1 ppm) and methylsulfanyl groups (δ 2.1–2.5 ppm) .
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Replicate activity studies using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) to rule out false positives .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins, cross-validated with MD simulations (NAMD/GROMACS) to assess stability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .
Q. What experimental designs are effective for studying the reactivity of the sulfanyl-acetamide moiety?
- Methodological Answer :
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor thiol-disulfide exchange rates under varying pH (4–10) and temperature (25–60°C) .
- Competitive reactions : Introduce electrophiles (e.g., iodoacetamide) to quantify nucleophilicity of the sulfanyl group .
- DFT calculations : Optimize transition states (Gaussian 09, B3LYP/6-31G*) to predict regioselectivity in substitution reactions .
Q. How can computational strategies accelerate reaction optimization for derivatives of this compound?
- Methodological Answer :
- Reaction path searches : Use quantum chemical software (GRRM) to identify low-energy pathways for cyclization or functionalization .
- Machine learning : Train models (e.g., Random Forest) on historical reaction data to predict optimal catalysts/solvents .
- High-throughput virtual screening : Generate a library of derivatives (RDKit) and rank them by synthetic accessibility (SAscore) and ADMET properties .
Q. What methodologies are recommended for analyzing crystal packing effects on the compound’s stability?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular interactions (C-H···O, π-π stacking) using CrystalExplorer .
- Thermal analysis : Perform DSC/TGA to correlate packing density with decomposition temperatures (e.g., melting points 175–200°C) .
- Solvent polymorphism screens : Recrystallize the compound in 10+ solvents (e.g., DMSO, EtOH) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
